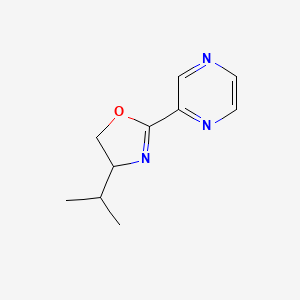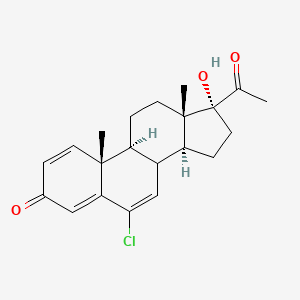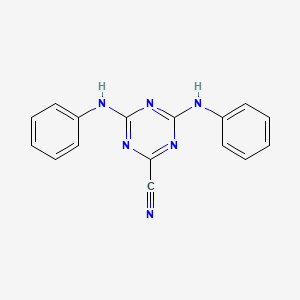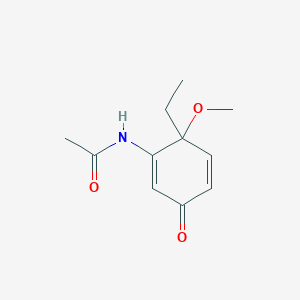
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with ethyl, methoxy, and acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexadienone Ring: The cyclohexadienone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Ethyl Substitution: The ethyl group can be added through an alkylation reaction using ethyl halides.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of N-(6-ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide can be compared with similar compounds such as:
N-(6-Methyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-(6-Ethyl-6-hydroxy-3-oxo-1,4-cyclohexadien-1-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(6-Ethyl-6-methoxy-3-oxo-1,4-cyclohexadien-1-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
N-(6-ethyl-6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-4-11(15-3)6-5-9(14)7-10(11)12-8(2)13/h5-7H,4H2,1-3H3,(H,12,13) |
Clave InChI |
XVLAQDBLMPHUEN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C=CC(=O)C=C1NC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
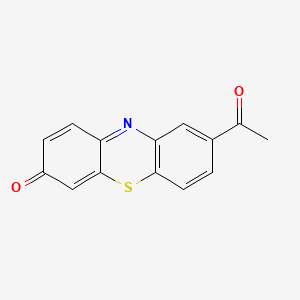
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
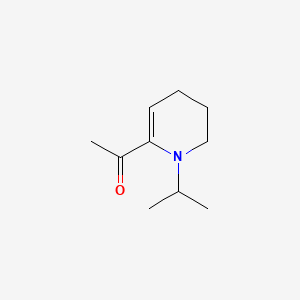
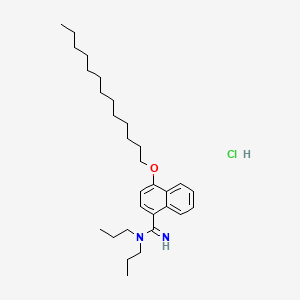
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
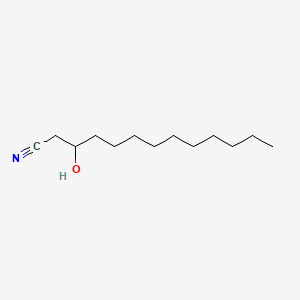
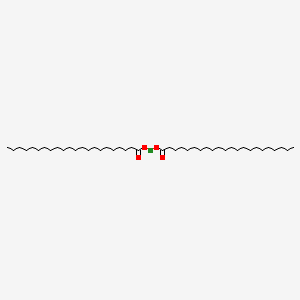
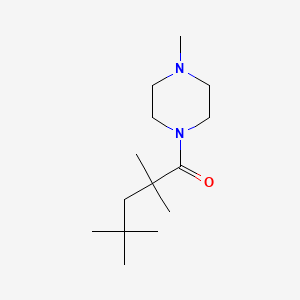
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
